Cas no 173401-47-3 (Norbiotinamine)

Norbiotinamine 化学的及び物理的性質

名前と識別子

-

- Norbiotinamine

- BDBM50388929

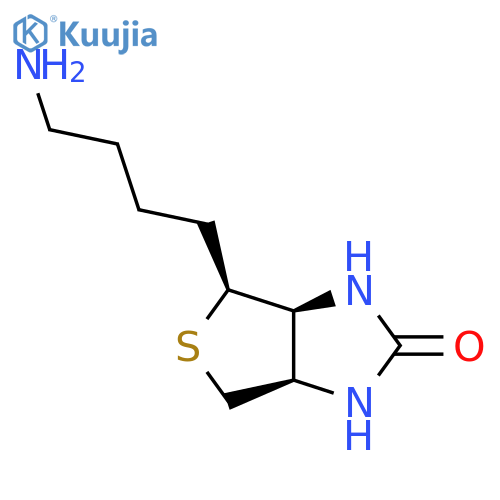

- (3AS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

-

- インチ: 1S/C9H17N3OS/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8/h6-8H,1-5,10H2,(H2,11,12,13)/t6-,7-,8-/m0/s1

- InChIKey: KRWAZHNVQMITHZ-FXQIFTODSA-N

- ほほえんだ: S1C[C@H]2[C@@H]([C@@H]1CCCCN)NC(N2)=O

計算された属性

- せいみつぶんしりょう: 215.109233g/mol

- どういたいしつりょう: 215.109233g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 92.4

- ぶんしりょう: 215.32g/mol

Norbiotinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-135717-25mg |

Norbiotinamine |

173401-47-3 | 99.80% | 25mg |

¥6900 | 2024-07-20 | |

| Ambeed | A1339046-1mg |

(3aS,4S,6aR)-4-(4-Aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one |

173401-47-3 | 98% | 1mg |

$154.0 | 2024-04-22 | |

| MedChemExpress | HY-135717-10mg |

Norbiotinamine |

173401-47-3 | 99.80% | 10mg |

¥3500 | 2024-07-20 | |

| 1PlusChem | 1P024938-10mg |

Norbiotinamine |

173401-47-3 | 99% | 10mg |

$437.00 | 2024-06-19 | |

| 1PlusChem | 1P024938-100mg |

Norbiotinamine |

173401-47-3 | 99% | 100mg |

$2097.00 | 2024-06-19 | |

| Ambeed | A1339046-25mg |

(3aS,4S,6aR)-4-(4-Aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one |

173401-47-3 | 98% | 25mg |

$1062.0 | 2024-04-22 | |

| Ambeed | A1339046-5mg |

(3aS,4S,6aR)-4-(4-Aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one |

173401-47-3 | 98% | 5mg |

$339.0 | 2024-04-22 | |

| 1PlusChem | 1P024938-5mg |

Norbiotinamine |

173401-47-3 | 99% | 5mg |

$280.00 | 2024-06-19 | |

| MedChemExpress | HY-135717-1mg |

Norbiotinamine |

173401-47-3 | 99.80% | 1mg |

¥1000 | 2024-07-20 | |

| MedChemExpress | HY-135717-50mg |

Norbiotinamine |

173401-47-3 | 99.80% | 50mg |

¥11000 | 2023-08-31 |

Norbiotinamine 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

Norbiotinamineに関する追加情報

Introduction to Norbiotinamine (CAS No: 173401-47-3): A Comprehensive Overview

Norbiotinamine, also known by its CAS registry number CAS No 173401-47-3, is a promising compound that has garnered significant attention in the field of biomedical research. This molecule has emerged as a potential candidate for various therapeutic applications, particularly in the areas of cancer treatment and antimicrobial therapy. Its unique chemical structure and biological activity make it a subject of interest among scientists and researchers worldwide.

Norbiotinamine belongs to a class of compounds that have shown remarkable potential in targeting specific pathways involved in disease progression. Recent studies have highlighted its ability to modulate key enzymes and receptors, making it a valuable tool in the development of novel drugs. The compound's discovery was a significant milestone in the field, as it demonstrated the feasibility of designing molecules with highly specific biological activities.

In recent years, advancements in molecular biology and pharmacology have enabled researchers to delve deeper into the mechanisms of action of Norbiotinamine. One of the most notable findings is its ability to inhibit certain enzymes that are critical in disease development. For instance, studies have shown that Norbiotinamine can effectively block the activity of cancer-promoting enzymes, thereby curbing the growth and proliferation of cancer cells.

Another area where Norbiotinamine has shown remarkable promise is in antimicrobial therapy. With the increasing prevalence of antibiotic-resistant bacteria, there is a pressing need for new compounds that can combat these pathogens effectively. Norbiotinamine's unique chemical profile allows it to target bacterial cells with high specificity, making it a potential candidate for the development of next-generation antibiotics.

Recent research has also explored the potential of Norbiotinamine in immunotherapy. By modulating the immune system, this compound can enhance the body's ability to fight off diseases, including cancer and infectious disorders. Preclinical studies have demonstrated that Norbiotinamine can activate key immune cells, such as macrophages and T-cells, leading to a robust anti-tumor response.

One of the most exciting developments in Norbiotinamine research is its potential application in precision medicine. By leveraging advanced technologies such as molecular profiling and targeted drug delivery, scientists are working to develop personalized therapies that maximize the effectiveness of Norbiotinamine while minimizing side effects. This approach holds great promise for patients with rare or refractory diseases.

Despite its immense potential, there are challenges associated with the development of Norbiotinamine-based therapies. One of the primary hurdles is the compound's chemical stability, which can affect its bioavailability and efficacy in vivo. Researchers are actively working on optimizing the chemical structure of Norbiotinamine to improve its pharmacokinetic properties, ensuring that it can be effectively delivered to target sites in the body.

Another area of focus is the safety profile of Norbiotinamine. While preliminary studies have shown that the compound has a favorable toxicity profile, further research is needed to fully understand its potential side effects and interactions with other drugs. Rigorous preclinical and clinical trials are essential to ensure the safe and effective use of Norbiotinamine in therapeutic applications.

Looking ahead, the future of Norbiotinamine research is both promising and challenging. As scientists continue to unravel the complexities of this compound's biological activity, new opportunities for its application in medicine will emerge. The integration of Norbiotinamine into cancer immunotherapy, antimicrobial therapy, and precision medicine holds great potential for improving patient outcomes.

In conclusion, Norbiotinamine (CAS No: 173401-47-3) represents a significant breakthrough in the field of biomedical research. Its unique properties and versatile applications make it a valuable tool in the development of novel therapies for a wide range of diseases. As research in this area continues to progress, Norbiotinamine is poised to play a pivotal role in the future of medicine.

173401-47-3 (Norbiotinamine) 関連製品

- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)

- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)

- 297160-66-8(Ethyl 2-(4-Fluorophenyl)amino-4-oxo-4,5-dihydrothiophene-3-carboxylate)

- 2680687-17-4(tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)

- 1782893-17-7(2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)

- 1805895-81-1(3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one)

- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)

- 61640-26-4(1-(propan-2-yl)-1H-imidazole-2-thiol)